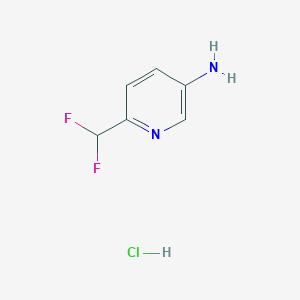

6-(Difluoromethyl)pyridin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-6(8)5-2-1-4(9)3-10-5;/h1-3,6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAHLGAGIBHCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-50-2 | |

| Record name | 3-Pyridinamine, 6-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-(difluoromethyl)pyridin-3-amine hydrochloride, a key building block in contemporary drug discovery. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol functionalities, capable of enhancing metabolic stability and binding affinity. This document details a multi-step synthesis commencing from readily available 2-chloropyridine, proceeding through key intermediates such as 2-(difluoromethyl)pyridine and 6-(difluoromethyl)-3-nitropyridine. Each synthetic step is accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and the scientific rationale for the chosen conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both practical instruction and theoretical insight into the synthesis of this important fluorinated pyridine derivative.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into pharmacologically active molecules is a widely employed strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions with its biological target.

The difluoromethyl group (-CHF2) has emerged as a particularly valuable motif. It is often considered a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, capable of participating in hydrogen bonding interactions while being less susceptible to metabolic oxidation. The pyridine scaffold, a ubiquitous heterocycle in numerous approved drugs, provides a versatile platform for the introduction of such fluorinated substituents. 6-(Difluoromethyl)pyridin-3-amine, and its hydrochloride salt, therefore, represents a critical synthetic intermediate for the development of novel therapeutics across a range of disease areas.

This guide delineates a logical and efficient four-step synthetic pathway to this compound, designed for both scalability and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through a sequence of reliable and well-characterized transformations. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Palladium-Catalyzed Difluoromethylation of 2-Chloropyridine

The initial step involves the introduction of the crucial difluoromethyl group onto the pyridine ring. A palladium-catalyzed cross-coupling reaction is a modern and efficient method for this transformation, offering good functional group tolerance and relatively mild reaction conditions.[1][2]

Reaction Scheme:

Expertise & Experience: The Rationale Behind the Method

The choice of a palladium-catalyzed cross-coupling is predicated on its high efficiency and functional group tolerance.[1] The use of (Difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source is advantageous due to its stability and commercial availability. The selection of a suitable phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[3] BrettPhos has been shown to be effective in challenging cross-coupling reactions involving aryl chlorides.[3]

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyridine (1.0 eq.), (difluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq.), cesium fluoride (CsF, 2.0 eq.), palladium(II) acetate (Pd(OAc)2, 0.05 eq.), and BrettPhos (0.10 eq.).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-(difluoromethyl)pyridine.

Data Presentation: Reaction Parameters for Step 1

| Parameter | Value |

| Reactants | 2-Chloropyridine, TMSCF2H |

| Catalyst | Pd(OAc)2 |

| Ligand | BrettPhos |

| Base | CsF |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12-18 hours |

| Hypothetical Yield | 75-85% |

| Hypothetical Purity | >95% (by GC) |

Mechanism Visualization: Catalytic Cycle of Palladium-Catalyzed Difluoromethylation

Caption: Simplified catalytic cycle for palladium-catalyzed difluoromethylation.

Step 2: Nitration of 2-(Difluoromethyl)pyridine

The next step is the regioselective nitration of the pyridine ring to introduce a nitro group at the 3-position. This is a classic electrophilic aromatic substitution reaction.

Reaction Scheme:

Expertise & Experience: The Rationale Behind the Method

The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C3 and C5). Nitration at the 3-position is generally favored. The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent.[4][5] Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-(difluoromethyl)pyridine to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).

-

Add the nitrating mixture dropwise to the solution of 2-(difluoromethyl)pyridine in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 6-(difluoromethyl)-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Reaction Parameters for Step 2

| Parameter | Value |

| Reactants | 2-(Difluoromethyl)pyridine |

| Reagents | Concentrated HNO3, Concentrated H2SO4 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 80-90% |

| Hypothetical Purity | >90% (by LC-MS) |

Step 3: Reduction of 6-(Difluoromethyl)-3-nitropyridine

The penultimate step is the reduction of the nitro group to an amine, a crucial transformation to arrive at the desired aminopyridine core.

Reaction Scheme:

Expertise & Experience: The Rationale Behind the Method

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, reduction with a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid, is also a robust and widely used method. The choice of method may depend on the scale of the reaction and the available equipment.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 6-(difluoromethyl)-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 6-(difluoromethyl)pyridin-3-amine.

Data Presentation: Reaction Parameters for Step 3

| Parameter | Value |

| Reactant | 6-(Difluoromethyl)-3-nitropyridine |

| Reducing Agent | H2, 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Pressure | 50 psi |

| Temperature | Room temperature |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | 90-98% |

| Hypothetical Purity | >95% (by LC-MS) |

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt, which often improves the compound's stability, crystallinity, and handling properties.[7][8]

Reaction Scheme:

Expertise & Experience: The Rationale Behind the Method

The formation of a hydrochloride salt is a straightforward acid-base reaction.[8][9] The basic nitrogen of the aminopyridine is protonated by hydrochloric acid to form the ammonium salt.[8][10] Using a solution of HCl in a non-polar solvent like diethyl ether or isopropanol allows for the precipitation of the salt, facilitating its isolation.

Experimental Protocol:

-

Dissolve the crude 6-(difluoromethyl)pyridin-3-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate should form upon addition of the HCl solution.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable solid.

Data Presentation: Reaction Parameters for Step 4

| Parameter | Value |

| Reactant | 6-(Difluoromethyl)pyridin-3-amine |

| Reagent | HCl in diethyl ether |

| Solvent | Diethyl ether or Ethyl acetate |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Hypothetical Yield | >95% |

| Hypothetical Purity | >98% (by HPLC) |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The described four-step sequence, commencing with 2-chloropyridine, employs modern and reliable chemical transformations, including palladium-catalyzed difluoromethylation, electrophilic nitration, catalytic hydrogenation, and salt formation. The detailed protocols and the accompanying scientific rationale provide a solid foundation for the successful synthesis of this valuable building block in a research or process development setting. The strategic incorporation of the difluoromethyl group into the pyridine scaffold underscores the importance of fluorination in contemporary medicinal chemistry, and the availability of a robust synthetic pathway is crucial for the continued exploration of novel drug candidates.

References

- 1. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 7. Hydrochloride - Wikipedia [en.wikipedia.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. reddit.com [reddit.com]

- 10. 2-Aminopyridine hydrochloride | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(difluoromethyl)pyridin-3-amine hydrochloride (CAS 1646152-50-2)

This guide provides a comprehensive technical overview of 6-(difluoromethyl)pyridin-3-amine hydrochloride, a fluorinated pyridine building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, a proposed synthetic pathway, potential applications, and representative experimental protocols.

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The pyridine scaffold is a privileged structure, present in numerous FDA-approved drugs.[1] The combination of these two features in molecules like this compound offers a valuable tool for the development of novel therapeutics. The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and modulating physicochemical properties such as lipophilicity and pKa.[2] This unique combination of a difluoromethyl moiety and an aminopyridine core makes this compound a compelling starting point for library synthesis and lead optimization in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from commercially available sources.[3]

| Property | Value | Source |

| CAS Number | 1646152-50-2 | [3] |

| Molecular Formula | C₆H₇ClF₂N₂ | [3] |

| Molecular Weight | 180.58 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |

| InChI Key | HNAHLGAGIBHCRG-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Protocol

Step 1: Difluoromethylation of 6-Chloro-3-nitropyridine

-

To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) is added copper(I) iodide (0.1-0.2 eq) and cesium fluoride (2.0-3.0 eq).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5-2.0 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 6-(difluoromethyl)-3-nitropyridine, is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

The purified 6-(difluoromethyl)-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-(difluoromethyl)pyridin-3-amine.

Step 3: Hydrochloride Salt Formation

-

The crude 6-(difluoromethyl)pyridin-3-amine is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific data for this compound is not publicly available, a typical characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra should be acquired to confirm the structure. The proton NMR of the hydrochloride salt will show characteristic downfield shifts of the pyridine ring protons compared to the free base.[4]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

Certificate of Analysis (CoA): For commercially sourced material, a CoA should be requested from the supplier, which will provide lot-specific purity and analytical data.[3]

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological targets of this compound are not yet defined in the public domain, its structural motifs are prevalent in a wide range of biologically active molecules. The aminopyridine scaffold is a key component in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain.[2][5]

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound is a valuable building block for the synthesis of inhibitors targeting:

-

Oncology: As a precursor for kinase inhibitors (e.g., targeting PI3K, TRK, CDK/HDAC).[2][5][6]

-

Neurodegenerative Diseases: The aminopyridine core is found in compounds being investigated for Alzheimer's disease.

-

Infectious Diseases: Pyridine derivatives have shown promise as antibacterial and antiviral agents.

-

Inflammatory Diseases: As a scaffold for inhibitors of inflammatory kinases.

The difluoromethyl group can enhance the potency and selectivity of these potential inhibitors, as well as improve their metabolic stability, a critical factor in drug development.[7]

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating a compound derived from this compound in an in vitro kinase inhibition assay. This protocol is based on standard methodologies in the field.

Materials and Reagents

-

Test compound (derived from this compound) dissolved in DMSO.

-

Recombinant kinase of interest (e.g., PI3K, TRK).

-

Kinase substrate (peptide or protein).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplate.

-

Plate reader capable of luminescence or fluorescence detection.

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture (e.g., 5 µL) to each well.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

-

-

Initiate Kinase Reaction:

-

Add ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or remaining ATP according to the manufacturer's instructions for the chosen detection reagent.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advised to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated moiety and a pharmacologically relevant aminopyridine core makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. While detailed synthetic and biological data for this specific compound are not widely published, this guide provides a solid foundation for its use in research and development, based on established chemical principles and data from structurally related molecules.

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1646152-50-2|this compound|BLD Pharm [bldpharm.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]

A Comprehensive Technical Guide to 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of 6-(difluoromethyl)pyridin-3-amine hydrochloride, a crucial building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, characterization, and applications, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The difluoromethyl (-CF2H) group, in particular, has gained significant attention.[1][2] It can increase lipophilicity, improve metabolic stability, and enhance binding affinity to target proteins.[1] These attributes are critical for optimizing pharmacokinetic profiles and therapeutic outcomes.[1] Consequently, compounds featuring the difluoromethylpyridine scaffold are of great interest for developing treatments for a wide array of diseases.[1][2] this compound serves as a versatile intermediate, with reactive sites that allow for further chemical transformations, making it a valuable starting material for synthesizing more complex and biologically active molecules.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C6H7ClF2N2 | [3] |

| Molecular Weight | 164.03 g/mol (free base) | [4] |

| CAS Number | 1646152-50-2 | [3][5] |

| Appearance | Solid | |

| Solubility | Water soluble | [6] |

| Storage | Store in a dry, cool, and well-ventilated place.[6] Keep under an inert gas (nitrogen or argon) at 2–8 °C. |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A general synthetic approach is outlined below.

Diagram: Synthetic Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-(DIFLUOROMETHYL)PYRIDIN-3-AMINE HCL | 1646152-50-2 [sigmaaldrich.com]

- 4. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1646152-50-2|this compound|BLD Pharm [bldpharm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(difluoromethyl)pyridin-3-amine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It offers a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. The guide elucidates the structural features of the molecule as revealed by ¹H NMR, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, it presents a standardized protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Introduction

6-(Difluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The introduction of a difluoromethyl group can substantially alter the physicochemical properties of the parent molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The hydrochloride salt form is often utilized to improve solubility and handling characteristics.

Accurate structural elucidation is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the electronic environment of protons within a molecule. This guide offers an in-depth examination of the ¹H NMR spectrum of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Predicted ¹H NMR Spectral Data

While an experimental spectrum for this specific salt is not publicly available, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and extensive data on substituted pyridines and fluorinated compounds.[1][2] The formation of the hydrochloride salt, with protonation occurring at the pyridine nitrogen, significantly influences the electronic distribution within the aromatic ring, leading to a general downfield shift of the ring protons.[3][4]

Molecular Structure and Proton Designations

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(difluoromethyl)pyridin-3-amine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the structural identity, solubility, stability, and ionization characteristics of the molecule. Beyond a simple recitation of data, this guide offers field-proven insights into the causality behind experimental choices and presents detailed, self-validating protocols for property determination. The strategic importance of the difluoromethyl and pyridinyl amine moieties is discussed in the context of their influence on metabolic stability, potency, and bioavailability, grounding the discussion in authoritative literature. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] Furthermore, the pyridine nucleus can serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability, permeability, and potency.[2][3]

The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, has become a cornerstone of modern drug design. This strategic fluorination can profoundly modulate a molecule's physicochemical and biological properties, including:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.

-

pKa Modulation: The strong electron-withdrawing nature of the -CHF₂ group can lower the pKa of nearby basic centers, altering the ionization state of the molecule at physiological pH.

-

Conformational Control: Fluorine substitution can influence molecular conformation and binding affinity to target proteins.

This compound combines these critical features: a proven heterocyclic core and a strategic fluorination. As a hydrochloride salt, its properties are optimized for handling and formulation.[4] This guide provides the foundational physicochemical data and methodologies required to effectively utilize this compound in drug discovery and development programs.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1646152-50-2 | [5][6] |

| Molecular Formula | C₆H₆F₂N₂·HCl | [5] |

| Molecular Weight | 180.58 g/mol | [5] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [5] |

| Purity | ≥95% (Typical) | [5] |

| Storage Temperature | 2-8 °C | [5] |

Chemical Structure:

Caption: Structure of this compound.

Ionization Behavior (pKa): The Key to Biological Action

The ionization state of a drug molecule is paramount, as it dictates solubility, membrane permeability, and target binding. The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, two key ionizable centers exist: the pyridine ring nitrogen and the exocyclic amine.

The electron-withdrawing difluoromethyl group is expected to lower the basicity (pKa) of the pyridine nitrogen compared to unsubstituted pyridine. The exocyclic amine remains a key basic center. Understanding these pKa values is critical for predicting the molecule's charge state in different biological compartments (e.g., stomach at pH ~2, intestine at pH ~6.5, blood at pH 7.4).

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a standard and reliable method for determining pKa values. The principle involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Rationale for Method Choice: Potentiometric titration is a robust, cost-effective, and widely accepted method for pKa determination. It provides accurate data by directly measuring the pH changes upon addition of a titrant.

Step-by-Step Methodology:

-

System Preparation: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Ensure the electrode is clean and properly hydrated.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl. The KCl is crucial for maintaining a constant ionic strength, which prevents shifts in the activity coefficients during titration.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a micro-burette containing standardized 0.1 M HCl. Use a stir bar for constant, gentle mixing.

-

Acidic Titration: Titrate the solution with the 0.1 M HCl, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize. Continue well past any inflection points.

-

Basic Titration: Repeat the process in a separate experiment using standardized 0.1 M NaOH as the titrant to determine all relevant pKa values.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the steepest parts of the curve). Specialized software can be used to calculate the derivative of the titration curve (dpH/dV) to precisely identify the equivalence points.

Caption: Workflow for potentiometric pKa determination.

Solubility Profile: From Formulation to Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. As a hydrochloride salt, this compound is expected to have good aqueous solubility, a desirable trait for formulation.[4][7] However, this solubility is highly pH-dependent due to the molecule's ionizable groups.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, ensuring a true equilibrium is reached.

Rationale for Method Choice: The shake-flask method is considered the most reliable for determining thermodynamic solubility, as it allows sufficient time for the solid and solution phases to reach equilibrium, avoiding the pitfalls of kinetic measurements which can overestimate solubility.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of this compound to vials containing each buffer. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time ensures equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Stability Assessment: Ensuring Compound Integrity

Chemical stability is essential for ensuring that a compound remains intact during storage, formulation, and in vivo transit. Pyridine derivatives can be susceptible to oxidation or other degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Rationale for Method Choice: This approach intentionally exposes the compound to harsh conditions to accelerate degradation, providing rapid insight into its intrinsic stability and helping to predict long-term stability under normal conditions.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in separate vials:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using an HPLC-UV/MS system.

-

Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed vs. control samples.

-

Use the mass spectrometer to identify the masses of any major degradation products, providing clues to the degradation pathway.

-

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a valuable building block for drug discovery, strategically designed to leverage the benefits of both the pyridine core and difluoromethyl substitution. Its physicochemical profile, characterized by its salt form, ionization behavior, and stability, makes it an attractive starting point for developing novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules, enabling data-driven decisions in the complex process of drug development. A comprehensive understanding of these foundational properties is not merely academic; it is a prerequisite for translating a promising molecule into a safe and effective medicine.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(DIFLUOROMETHYL)PYRIDIN-3-AMINE HCL | 1646152-50-2 [sigmaaldrich.com]

- 6. 1646152-50-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

solubility of 6-(difluoromethyl)pyridin-3-amine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, practical methodologies for its determination, and strategic guidance for solvent selection in experimental and developmental workflows.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative. Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding. The introduction of a difluoromethyl group (-CHF₂) is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. As a hydrochloride salt, the compound's solubility is significantly influenced by its ionic nature, making a thorough understanding of its behavior in different solvent environments critical for its application in synthesis, purification, and formulation.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation, requiring complex and often costly solubilization techniques. Therefore, a comprehensive solubility profile is essential from the early stages of drug discovery and development. This guide provides the theoretical framework and practical tools for researchers to effectively work with this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. While specific experimental data for this compound is not widely published, we can infer its likely behavior by analyzing its structural components.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can participate in hydrogen bonding as an acceptor.

-

The Amine Group (-NH₂): This group is a strong hydrogen bond donor and can be protonated, which is the case in the hydrochloride salt form.

-

The Difluoromethyl Group (-CHF₂): This group increases the molecule's lipophilicity and can act as a weak hydrogen bond donor.

-

The Hydrochloride Salt (-HCl): The salt form significantly increases the polarity of the molecule and its potential for ionic interactions. In solution, it will exist as a protonated pyridinium species and a chloride anion.

These features suggest that this compound is a polar, ionic compound. Its solubility will be highest in polar protic solvents that can solvate both the cation and the anion effectively through hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in polar aprotic solvents and significantly lower in nonpolar solvents.

Caption: Molecular features of this compound and their expected influence on solubility.

A Practical Guide to Experimental Solubility Determination

Given the absence of extensive published data, an experimental approach is necessary. The following section provides a detailed protocol for determining the solubility of this compound.

The Shake-Flask Method (Equilibrium Solubility)

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a rotator is recommended.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Dilute the sample with a suitable solvent and analyze the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

High-Throughput Screening (HTS) for Kinetic Solubility

For rapid screening in a large number of solvents, HTS methods can provide a kinetic solubility measurement.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO).

-

Dispensing: In a multi-well plate, dispense the desired organic solvents.

-

Addition of Compound: Add a small aliquot of the stock solution to each well.

-

Precipitation Detection: The formation of a precipitate indicates that the compound is not soluble at that concentration. This can be detected by nephelometry (light scattering) or turbidimetry.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Predicted Solubility Profile and Solvent Selection Strategy

Based on the physicochemical properties, the following solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of solvating both the protonated pyridine and the chloride ion through hydrogen bonding and ionic interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Insoluble | Lack the polarity and hydrogen bonding capability to overcome the lattice energy of the ionic solid. |

This predicted profile can guide the initial selection of solvents for various applications.

Caption: A decision tree for selecting appropriate solvents based on the intended application.

Conclusion

While readily available public data on the solubility of this compound is scarce, a thorough understanding of its molecular structure and physicochemical properties allows for a rational prediction of its solubility behavior. This guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to determine its solubility in a range of organic solvents. By following the outlined protocols and applying the solvent selection strategies, scientists and drug development professionals can effectively handle this compound, accelerating their research and development efforts. The principles and methods described herein are not only applicable to the title compound but can also be extrapolated to other similar polar, ionic small molecules.

stability of 6-(difluoromethyl)pyridin-3-amine hydrochloride

An In-depth Technical Guide to the Stability of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key building block in modern medicinal chemistry. We delve into the molecule's intrinsic properties, potential degradation pathways, and the systematic approach required to ensure its integrity throughout the drug development lifecycle. This document outlines detailed protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, and thermolysis, and proposes a robust, stability-indicating HPLC method for accurate quantification and impurity profiling. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently handle, analyze, and formulate this important chemical entity.

Introduction: The Imperative of Stability

In pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is a fundamental pillar of safety, efficacy, and quality. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable performance. This compound, with its unique substitution pattern—an electron-donating amine and an electron-withdrawing difluoromethyl group—presents a distinct chemical profile that warrants a thorough stability investigation.

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an indispensable tool.[1][2] They provide a predictive understanding of a molecule's behavior under harsh conditions, revealing likely degradation pathways and informing the development of specific, stability-indicating analytical methods.[2][3] This guide serves as a practical framework for executing such a study, grounded in established scientific principles and regulatory expectations.

Molecular Profile and Physicochemical Properties

Understanding the inherent characteristics of this compound is the first step in designing a logical stability study.

Chemical Structure:

The structure consists of a pyridine ring substituted with an amine group at position 3 and a difluoromethyl group at position 6. The molecule is supplied as a hydrochloride salt to enhance solubility and handling characteristics. The primary sites susceptible to chemical transformation are the amine group, which is prone to oxidation, and the pyridine ring itself.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1646152-50-2 | [5] |

| Molecular Formula | C₆H₇ClF₂N₂ | |

| Molecular Weight | 180.58 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Storage Temperature | 2-8°C | |

| Purity | Typically ≥95% | |

| InChI Key | HNAHLGAGIBHCRG-UHFFFAOYSA-N |

Recommended Storage and Safe Handling

The long-term is critically dependent on appropriate storage and handling. Based on supplier data and safety protocols for related aminopyridine compounds, the following practices are mandated.

Storage Conditions

To minimize degradation, the compound must be stored under controlled conditions:

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store under an inert gas (e.g., Nitrogen or Argon) to prevent oxidation.

-

Container: Keep in a tightly sealed container to protect from moisture.[6]

-

Light: While specific photostability data is established through testing, it is prudent to store the material protected from light.

Handling Procedures

Adherence to standard laboratory safety practices is essential:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Cross-Contamination: Avoid contact with strong oxidizing agents and incompatible materials.[7]

-

Hygiene: Wash hands thoroughly after handling.[6]

Forced Degradation: A Systematic Investigation

Forced degradation studies are the core of a stability assessment. The objective is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities without completely destroying the parent molecule.[8]

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Degradation (Acid & Base)

Causality: Hydrolysis targets functional groups susceptible to cleavage in the presence of water, catalyzed by acid or base. For this molecule, while the pyridine ring is generally stable, extreme pH and temperature could potentially affect the difluoromethyl group or other functionalities. The primary goal is to test the molecule's stability across a relevant pH range.[2][8]

Protocol: Acid Hydrolysis

-

Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Add an equal volume of 0.1 M hydrochloric acid to achieve a final drug concentration of 0.5 mg/mL.[1][8]

-

Gently mix and keep the solution at 60°C for 24 hours.[4] Monitor at intermediate time points (e.g., 2, 6, 12 hours).

-

Before analysis, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Base Hydrolysis

-

Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.[1][8]

-

Before analysis, neutralize the sample aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for HPLC analysis.

Self-Validation: A control sample (drug in solvent without stressor) must be run in parallel. If no degradation is observed, the concentration of the acid/base or the temperature can be increased.[1]

Oxidative Degradation

Causality: The primary amine group on the pyridine ring is a site of potential oxidation.[2][4] Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress, which can lead to the formation of N-oxides or other related impurities.[3]

Protocol: Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).[4]

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Monitor at intermediate time points.

-

Dilute with the mobile phase to a suitable concentration for analysis. No quenching is typically required, but samples should be analyzed promptly.

Caption: Predicted Pathway for Oxidative Degradation.

Thermal and Photolytic Degradation

Causality: Thermal stress evaluates the stability of the compound in its solid state at elevated temperatures, while photostability testing assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.[1][8]

Protocol: Thermal Degradation (Solid State)

-

Place a thin layer of the solid compound in a vial.

-

Expose the sample to 80°C in a calibrated oven for 48 hours.

-

At specified time points, withdraw a sample, allow it to cool, and prepare a solution at a known concentration for HPLC analysis.

-

Compare the results against a control sample stored at the recommended 2-8°C.

Protocol: Photolytic Degradation (Solid State & Solution)

-

Expose the solid compound and a solution (e.g., 0.5 mg/mL) to a light source conforming to ICH Q1B specifications (providing both UV and visible light).

-

Run a parallel experiment with samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

After the specified exposure period, analyze both the exposed and dark control samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[9]

Causality: The choice of a reversed-phase C18 column is a robust starting point for many small molecules. A gradient elution is employed to ensure that both the relatively polar parent compound and any potentially less polar degradants are effectively separated and eluted with good peak shape. The inclusion of a mild buffer in the mobile phase helps to control the ionization state of the amine, leading to consistent retention times.

Caption: Workflow for SIM Development and Validation.

Proposed HPLC Method

Table 2: HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | Standard for purity analysis and method development. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | General purpose column with good resolving power. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (5% B) | Broad gradient to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | 254 nm | Common wavelength for aromatic/heterocyclic compounds. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Diluent | 50:50 Acetonitrile:Water | Good solubilizing power for the compound. |

Method Validation

Once the method is developed using the stressed samples to prove specificity, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Data Interpretation and Summary

The data from the forced degradation study should be compiled to create a comprehensive stability profile.

Table 3: Example Data Summary from Forced Degradation Study

| Stress Condition | Time | Assay of Parent (%) | % Degradation | Major Degradant RRT | Peak Purity | Mass Balance (%) |

| Control | 48h | 99.8 | - | - | Pass | 100.0 |

| 0.1 M HCl, 60°C | 48h | 98.5 | 1.3 | - | Pass | 99.8 |

| 0.1 M NaOH, 60°C | 48h | 94.2 | 5.6 | 0.85 | Pass | 99.5 |

| 3% H₂O₂, RT | 24h | 89.7 | 10.1 | 1.15 | Pass | 99.3 |

| Thermal, 80°C | 48h | 99.1 | 0.7 | - | Pass | 99.8 |

| Photolytic | - | 97.9 | 1.9 | 0.92 | Pass | 99.6 |

RRT = Relative Retention Time

This summary indicates that the compound is most sensitive to oxidation and basic hydrolysis, providing a clear direction for formulation and packaging development (e.g., requiring an antioxidant or protection from alkaline excipients).

Conclusion

This compound exhibits good stability under neutral, acidic, thermal, and photolytic conditions. However, it displays a clear susceptibility to degradation via oxidation and, to a lesser extent, base-catalyzed hydrolysis. The primary degradation pathway likely involves the formation of an N-oxide at the pyridine nitrogen.

A validated, stability-indicating HPLC method is crucial for monitoring the purity of this compound. The protocols and insights provided in this guide establish a robust framework for ensuring the chemical integrity of this compound, supporting its successful application in research and drug development.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. ijrpp.com [ijrpp.com]

- 5. 1646152-50-2|this compound|BLD Pharm [bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Reactivity of the Amine Group in 6-(Difluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Difluoromethyl)pyridin-3-amine is a key building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by the difluoromethyl (CF₂H) group. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the reactivity of the exocyclic amine group in this molecule. We will explore the electronic modulation of the amine's nucleophilicity by the CF₂H substituent and the pyridine ring, and provide detailed protocols and mechanistic insights for key synthetic transformations including N-acylation, N-alkylation, Buchwald-Hartwig amination, and N-sulfonylation. This document aims to serve as a practical resource for the effective utilization of this versatile scaffold in the synthesis of novel chemical entities.

Introduction: The Unique Electronic Profile of 6-(Difluoromethyl)pyridin-3-amine

The synthetic utility of 6-(difluoromethyl)pyridin-3-amine stems from a delicate interplay of electronic effects that govern the reactivity of its amine functionality. The pyridine ring, being an electron-deficient heterocycle, inherently reduces the basicity and nucleophilicity of the 3-amino group compared to a simple aniline. This effect is further amplified by the presence of the strongly electron-withdrawing difluoromethyl group at the 6-position.

The CF₂H group is a well-established bioisostere for hydroxyl and thiol groups, capable of engaging in hydrogen bonding interactions, which makes it a valuable substituent in drug design.[1] Its strong inductive electron-withdrawing nature (-I effect) significantly decreases the electron density on the pyridine ring, and consequently, on the exocyclic amine. This modulation of electron density is the cornerstone of understanding the reactivity of 6-(difluoromethyl)pyridin-3-amine.

pKa Considerations:

N-Acylation: Formation of Amide Bonds

The diminished nucleophilicity of the amine group in 6-(difluoromethyl)pyridin-3-amine requires careful selection of acylation conditions to achieve efficient amide bond formation. Standard acylation procedures may prove sluggish, often necessitating the use of highly reactive acylating agents or specific activation methods.

Mechanistic Rationale:

The acylation of an amine proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent. The electron-withdrawing nature of the 6-difluoromethylpyridinyl group slows down this initial attack. Therefore, enhancing the electrophilicity of the acylating agent or employing a suitable base to deprotonate the amine (or its conjugate acid) can facilitate the reaction.

Diagram: General N-Acylation Workflow

Caption: Workflow for the N-acylation of 6-(difluoromethyl)pyridin-3-amine.

Experimental Protocol: General Procedure for N-Acylation

This protocol is adapted from standard procedures for the acylation of electron-deficient amines.[4][5]

Materials:

-

6-(Difluoromethyl)pyridin-3-amine

-

Acyl chloride or anhydride (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Pyridine (2.0 equivalents) or Triethylamine (Et₃N, 2.0 equivalents) with a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-(difluoromethyl)pyridin-3-amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (pyridine or Et₃N/DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive acylating agents, heating to reflux may be necessary.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Trustworthiness of the Protocol: The use of a base is crucial to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. DMAP is a highly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion and allows for optimization of the reaction time.

N-Alkylation: Forging Carbon-Nitrogen Bonds

Direct N-alkylation of 6-(difluoromethyl)pyridin-3-amine with alkyl halides can be challenging due to the reduced nucleophilicity of the amine. Over-alkylation to form the quaternary ammonium salt is also a potential side reaction, although less likely with this electron-deficient amine. Reductive amination offers a milder and often more efficient alternative.

Mechanistic Considerations:

-

Direct Alkylation (Sₙ2): This reaction involves the nucleophilic attack of the amine on an alkyl halide. A strong base is often required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction. The electron-deficient nature of the substrate may necessitate higher temperatures and more reactive alkylating agents (e.g., alkyl iodides or triflates).

-

Reductive Amination: This two-step, one-pot process involves the initial formation of an imine or enamine by condensation of the amine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally more selective for mono-alkylation.

Diagram: Reductive Amination Workflow

Caption: Workflow for the N-alkylation via reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol is based on established procedures for reductive amination.[2]

Materials:

-

6-(Difluoromethyl)pyridin-3-amine

-

Aldehyde or ketone (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or THF

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-(difluoromethyl)pyridin-3-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the N-alkylated product.

Self-Validation: The use of a mild reducing agent like STAB is key to the selectivity of this reaction, as it will not readily reduce the starting aldehyde or ketone but will efficiently reduce the protonated imine intermediate. The reaction is typically clean, with the main byproducts being easily removable through aqueous workup and chromatography.

Buchwald-Hartwig Amination: Arylation of the Amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[1] For an electron-deficient amine like 6-(difluoromethyl)pyridin-3-amine, careful selection of the catalyst system (ligand and palladium precursor) and base is critical for achieving high yields.

Mechanistic Overview:

The catalytic cycle generally involves:

-

Oxidative addition of the aryl halide to a Pd(0) complex.

-

Coordination of the amine to the Pd(II) complex.

-

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

-

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

For electron-deficient amines, the deprotonation step can be challenging. Therefore, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed. The choice of phosphine ligand is also crucial, with bulky, electron-rich ligands like those from the Buchwald and Hartwig groups often providing the best results.[6]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[7]

Materials:

-

6-(Difluoromethyl)pyridin-3-amine

-

Aryl halide (bromide or iodide, 1.0 equivalent)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), 6-(difluoromethyl)pyridin-3-amine (1.2 equivalents), base (2.0 equivalents), palladium precursor (1-2 mol%), and phosphine ligand (2-4 mol%) to a dry Schlenk tube or reaction vial.

-

Add anhydrous toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale for Component Choices: The use of bulky, electron-rich phosphine ligands facilitates both the oxidative addition and the final reductive elimination steps. A strong base is necessary to deprotonate the electron-deficient amine within the palladium coordination sphere. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides from 6-(difluoromethyl)pyridin-3-amine and a sulfonyl chloride follows a similar principle to N-acylation. The reduced nucleophilicity of the amine necessitates conditions that favor the reaction, typically the use of a base to scavenge the HCl byproduct.

Mechanistic Pathway:

The reaction proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol is adapted from standard sulfonamide synthesis procedures.[8]

Materials:

-

6-(Difluoromethyl)pyridin-3-amine

-

Sulfonyl chloride (1.1 equivalents)

-

Anhydrous pyridine or DCM with triethylamine (2.0 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-(difluoromethyl)pyridin-3-amine (1.0 equivalent) in anhydrous pyridine or DCM.

-

If using DCM, add triethylamine (2.0 equivalents).

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Validation and Control: The acidic wash is critical for removing the basic pyridine or triethylamine, simplifying purification. The bicarbonate wash neutralizes any remaining acid. The progress of the reaction should be carefully monitored to avoid potential side reactions or decomposition, especially if heating is required.

Conclusion

The reactivity of the amine group in 6-(difluoromethyl)pyridin-3-amine is significantly influenced by the electron-withdrawing properties of both the pyridine ring and the 6-difluoromethyl substituent. This results in a marked decrease in the amine's basicity and nucleophilicity. Despite this deactivation, a range of important synthetic transformations, including N-acylation, N-alkylation, Buchwald-Hartwig amination, and N-sulfonylation, can be successfully achieved by employing appropriate reaction conditions. This guide provides a foundational understanding and practical protocols for the synthetic manipulation of this valuable building block, empowering researchers to leverage its unique properties in the design and synthesis of novel molecules for drug discovery and development. Further exploration of its reactivity in other C-N bond-forming reactions will undoubtedly continue to expand its utility in organic synthesis.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]